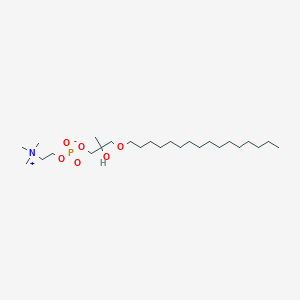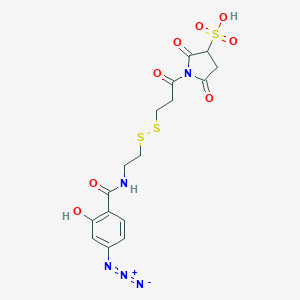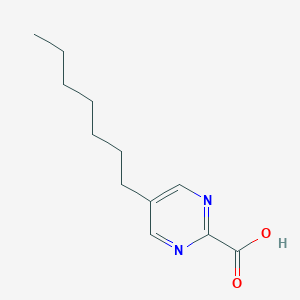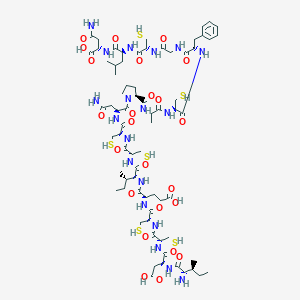
Ethyl 2-amino-4-carbamoylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-4-carbamoylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-4-carbamoylbenzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, Ethyl 2-amino-4-carbamoylbenzoate reduces the production of prostaglandins and, consequently, reduces inflammation and pain.
Effets Biochimiques Et Physiologiques
Studies have shown that Ethyl 2-amino-4-carbamoylbenzoate exhibits significant anti-inflammatory and analgesic effects in animal models. The compound has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, Ethyl 2-amino-4-carbamoylbenzoate has been found to exhibit cytotoxic effects against cancer cells, which may be attributed to its ability to induce apoptosis (programmed cell death) in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Ethyl 2-amino-4-carbamoylbenzoate in lab experiments is its relatively low cost and easy availability. The compound is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, one of the limitations of using Ethyl 2-amino-4-carbamoylbenzoate is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on Ethyl 2-amino-4-carbamoylbenzoate. One area of interest is the development of new pharmaceuticals based on the compound. Researchers are also exploring the use of Ethyl 2-amino-4-carbamoylbenzoate as a potential chemotherapeutic agent for the treatment of cancer. Additionally, there is interest in investigating the mechanism of action of the compound in more detail, as well as its potential for use in other fields such as agrochemicals and materials science.
Conclusion:
Ethyl 2-amino-4-carbamoylbenzoate is a compound with significant potential for use in various fields, including medicinal chemistry, agrochemicals, and materials science. Its anti-inflammatory, analgesic, and antioxidant properties, as well as its ability to induce apoptosis in cancer cells, make it a promising candidate for the development of new pharmaceuticals. Further research is needed to fully understand the mechanism of action of Ethyl 2-amino-4-carbamoylbenzoate and its potential applications in other fields.
Méthodes De Synthèse
Ethyl 2-amino-4-carbamoylbenzoate can be synthesized by reacting 2-amino-4-carbamoylbenzoic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction takes place under reflux conditions and produces Ethyl 2-amino-4-carbamoylbenzoate as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Ethyl 2-amino-4-carbamoylbenzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess significant anti-inflammatory, analgesic, and antioxidant properties. The compound has also been shown to exhibit activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, Ethyl 2-amino-4-carbamoylbenzoate has been used as a building block in the synthesis of various pharmaceuticals, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive agents.
Propriétés
Numéro CAS |
103147-58-6 |
|---|---|
Nom du produit |
Ethyl 2-amino-4-carbamoylbenzoate |
Formule moléculaire |
C10H12N2O3 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
ethyl 2-amino-4-carbamoylbenzoate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)7-4-3-6(9(12)13)5-8(7)11/h3-5H,2,11H2,1H3,(H2,12,13) |
Clé InChI |
WZCCHHRQRNLDEP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(=O)N)N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=C1)C(=O)N)N |
Synonymes |
Benzoic acid, 2-amino-4-(aminocarbonyl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)

![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)









